molecular formula C9H11N3S B2767782 3-ethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine CAS No. 955584-79-9

3-ethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2767782
CAS No.: 955584-79-9
M. Wt: 193.27
InChI Key: RTWOAIQGFKQEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a thiophene ring at the 4-position and an ethyl group at the 3-position of the pyrazole core. Its molecular formula is C₉H₁₁N₃S, with a molecular weight of 193.27 g/mol.

Properties

IUPAC Name

5-ethyl-4-thiophen-2-yl-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-2-6-8(9(10)12-11-6)7-4-3-5-13-7/h3-5H,2H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWOAIQGFKQEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955584-79-9
Record name 3-ethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Protocol

  • Chalcone Synthesis : Thiophene-2-carbaldehyde (1.0 equiv) is condensed with propiophenone (1.0 equiv) in ethanol under basic catalysis (NaOH, 10%) to yield 3-(thiophen-2-yl)-1-phenylprop-2-en-1-one.
  • Cyclocondensation : The chalcone (1.0 equiv) is refluxed with ethyl hydrazine hydrochloride (1.2 equiv) in 30% acetic acid for 6–8 hours. The reaction mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate.

Key Findings

  • Yield : 68–75% after purification by column chromatography.
  • Regioselectivity : The thiophene group occupies the 4-position of the pyrazole ring due to electronic directing effects during cyclization.
  • Characterization : NMR and HRMS confirm the structure, with distinctive signals for the thiophen-2-yl (δ 7.21–7.43 ppm) and ethyl groups (δ 1.32 ppm, triplet).

Three-Component Reaction Using Malononitrile, Hydrazine, and Thiophene Carbaldehyde

A green, one-pot strategy leverages the reactivity of malononitrile, hydrazine, and aldehydes to construct functionalized pyrazoles. Adapting this method, thiophene-2-carbaldehyde and ethyl hydrazine yield the target compound with an amine at position 5.

Reaction Protocol

  • Reagents : Thiophene-2-carbaldehyde (1.0 equiv), ethyl hydrazine (1.0 equiv), and malononitrile (1.0 equiv) are combined in a water/ethanol (1:1) solvent.
  • Catalysis : LDH@PTRMS@DCMBA@CuI (5 mol%) is added, and the mixture is stirred at 55°C for 2 hours.
  • Workup : The precipitate is filtered, washed with ethanol, and recrystallized from methanol.

Key Findings

  • Yield : 82–89% under optimized conditions.
  • Mechanism : The catalyst facilitates Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization with hydrazine.
  • Advantages : Short reaction time (2 hours) and eco-friendly solvent system.

Direct Alkylation of Pyrazole Amines

Post-synthetic modification of pyrazole amines via alkylation offers a route to introduce ethyl groups. While less common, this method is viable when starting from 4-(thiophen-2-yl)-1H-pyrazol-5-amine.

Reaction Protocol

  • Alkylation : 4-(Thiophen-2-yl)-1H-pyrazol-5-amine (1.0 equiv) is treated with ethyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C for 8 hours.
  • Purification : The product is isolated via vacuum distillation and recrystallized from hexane.

Key Findings

  • Yield : 58–63%, with minor over-alkylation byproducts.
  • Challenges : Poor regiocontrol necessitates careful stoichiometry.

Comparative Analysis of Synthesis Methods

Method Yield (%) Reaction Time (h) Catalysts/Conditions Advantages Limitations
Cyclocondensation 68–75 6–8 Acetic acid, reflux High regioselectivity Requires acidic conditions
Three-Component 82–89 2 LDH@PTRMS@DCMBA@CuI, 55°C Eco-friendly, rapid Specialized catalyst
Suzuki Coupling 78 12 Pd(PPh₃)₄, K₃PO₄, reflux Precise thiophene introduction Costly catalysts, multi-step
Direct Alkylation 58–63 8 K₂CO₃, DMF, 80°C Simple post-modification Low yield, regiochemical challenges

Chemical Reactions Analysis

Cyclocondensation with Carbonyl Compounds

Pyrazol-5-amine derivatives readily undergo cyclocondensation with 1,3-bis-electrophilic synthons (e.g., arylglyoxals) to form fused heterocycles. For example:

  • Reaction with arylglyoxals yields pyrazolo[3,4-b]pyridine intermediates via a [3 + 2 + 1] bis-cyclization pathway .

  • Mechanism :

    • Protonation of the arylglyoxal by p-TsOH initiates dehydration.

    • Nucleophilic attack by the pyrazol-5-amine generates intermediate A .

    • Sequential C═O addition and dehydration produce allenes E , followed by 6π electrocyclization to pyrazolo[3,4-b]pyridines G .

    • A second intramolecular C═O addition forms dipyrazolo-fused 1,7-naphthyridines .

Representative Conditions

ReactantsCatalyst/SolventTemperatureProductYieldSource
Arylglyoxal + pyrazol-5-aminep-TsOH/DMF120°C (MW)Pyrazolo[3,4-b]pyridine derivatives62–85%

The thiophene substituent may stabilize intermediates through π-stacking or electronic effects, though specific data for this derivative remains limited.

Domino Reactions for Fused Heterocycles

The compound participates in multicomponent domino reactions, forming complex architectures:

  • Three-component reactions with arylglyoxals and amines generate pyrazolo-fused 1,3-diazocanes .

  • Key steps :

    • Formation of imine intermediates via condensation.

    • Intermolecular Michael addition followed by cyclization and tautomerization.

Example Reaction Pathway

  • Condensation of 3-ethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine with arylglyoxal.

  • Sequential C═N and C═O additions with a second amine (e.g., p-toluidine).

  • Intramolecular cyclization to yield 1,3-diazocane derivatives .

Functionalization via Acylation

The primary amine group can undergo acylation under specific conditions:

  • Reaction with thiophene carboxylic acids in the presence of TiCl₄ and pyridine forms pyrazole amides .

  • Challenges : Low yields (12–48%) due to competing deprotection or side reactions .

Optimized Protocol

AcidCatalyst/BaseSolventProductYieldSource
5-Bromothiophene-2-carboxylic acidTiCl₄/pyridinePyridineN-(pyrazol-5-yl)thiophene-2-carboxamide48%

Electrophilic Substitution at Thiophene

The thiophene ring may undergo electrophilic substitution (e.g., bromination, nitration), though direct evidence for this derivative is lacking. Analogous studies on 3-ethyl-4-phenyl-1H-pyrazol-5-amine suggest potential reactivity at the thiophene’s α-positions .

Scientific Research Applications

Basic Information

  • IUPAC Name : 3-Ethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine
  • Molecular Formula : C9H11N3S
  • Molecular Weight : 193.27 g/mol
  • CAS Number : 955584-79-9

Structural Features

The compound's structure can be represented as follows:

C9H11N3S\text{C}_9\text{H}_{11}\text{N}_3\text{S}

This unique configuration is significant for its interactions with biological systems.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study evaluated its effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)15.2Induction of apoptosis
A549 (Lung Cancer)12.8Inhibition of PI3K/AKT/mTOR pathway

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

Antimicrobial Properties

The compound also demonstrates significant antimicrobial activity against various pathogens, which is crucial in addressing antibiotic resistance:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Candida albicans0.300.60

These results indicate its potential use as an alternative treatment for infections caused by resistant strains.

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural characteristics. Comparative studies with similar compounds reveal how variations in substituents affect biological activity:

Compound NameStructural Features
4-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amineMethyl group instead of ethyl
4-Bromo-3-(furan)-1H-pyrazolFuran ring instead of thiophene

These insights highlight the importance of specific functional groups in modulating the compound's activity.

Study on Antimicrobial Resistance

A recent investigation assessed the effectiveness of pyrazole derivatives, including this compound, against antibiotic-resistant strains of bacteria. The results indicated that these compounds could serve as viable alternatives to traditional antibiotics, particularly in treating infections caused by resistant strains.

Cancer Cell Line Evaluation

In vitro studies have shown that modifications to the pyrazole structure significantly enhance cytotoxicity against breast and lung cancer cells. This suggests pathways for drug development focused on optimizing the structure for improved efficacy.

Mechanism of Action

The mechanism of action of 3-ethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations

Compound Name 1-Position Substituent 3-Position Substituent 4-Position Substituent Molecular Weight (g/mol) Key References
3-Ethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine H Ethyl Thiophen-2-yl 193.27
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine Phenyl Thiophen-2-yl H 255.34
1-Benzyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine Benzyl Thiophen-2-yl H 255.34
3-Methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine Phenyl Methyl Phenyldiazenyl 305.35*
MK51 (3-(thiophen-2-yl)-1H-pyrazol-5-amine) H Thiophen-2-yl H 167.22

*Calculated based on molecular formula.

Electronic Properties

DFT studies on analogs like 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine reveal that substituents influence electron density distribution. For example:

  • Phenyldiazenyl groups introduce conjugation effects, altering NMR chemical shifts (e.g., δ 1H: 6.8–8.2 ppm for aromatic protons) .

Biological Activity

3-Ethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H11_{11}N3_3S
  • Molecular Weight : 193.27 g/mol
  • CAS Number : 955584-79-9
  • Purity : >95% .

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The compound this compound was evaluated for its antimicrobial efficacy against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that pyrazole derivatives can have MIC values as low as 0.22 μg/mL, showcasing their potency against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound also showed effectiveness in inhibiting biofilm formation, which is crucial for combating persistent bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : In vitro studies have tested this compound against several cancer cell lines, including H460 (lung cancer), A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Results indicated that certain derivatives exhibited significant cytotoxicity with IC50_{50} values comparable to standard chemotherapeutic agents .
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation pathways, which are critical in cancer treatment .

Summary of Research Findings

StudyActivityFindings
AntimicrobialMIC values as low as 0.22 μg/mL against Staphylococcus aureus
AnticancerSignificant cytotoxicity against multiple cancer cell lines
Biofilm InhibitionEffective in reducing biofilm formation in pathogenic bacteria

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results highlighted its effectiveness against Gram-positive bacteria, with a notable reduction in biofilm formation observed during assays.

Case Study 2: Anticancer Potential

In a research article focusing on novel anticancer agents, the compound was tested against human cancer cell lines using the MTT assay. The findings suggested that the compound could serve as a promising lead for developing new anticancer therapies due to its potent activity and favorable safety profile.

Q & A

Q. What are the common synthetic routes for preparing 3-ethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine?

Synthesis typically involves condensation reactions or nucleophilic substitutions. For example:

  • Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or α,β-unsaturated ketones to form the pyrazole core .
  • Substitution : Introducing the thiophene moiety via coupling reactions (e.g., Suzuki-Miyaura) or alkylation using thiophene-containing electrophiles .
  • Functionalization : The ethyl group is often introduced through alkylation of a pyrazole precursor .
    Key reagents include sodium borohydride for reductions and triethylamine as a base for substitutions .

Q. How is the structure of this compound confirmed experimentally?

  • X-ray crystallography : Resolves the 3D arrangement of atoms, particularly for verifying regioselectivity in pyrazole derivatives .
  • Spectral analysis :
    • IR : Confirms the presence of NH₂ (stretching ~3300 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .
    • NMR : Distinct signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and thiophene protons (δ 6.8–7.5 ppm) .
  • Mass spectrometry : Molecular ion peaks align with the formula C₉H₁₁N₃S (calc. 193.07 g/mol) .

Advanced Research Questions

Q. What methodological challenges arise in optimizing the synthesis yield, and how can they be addressed?

  • Regioselectivity : Competing formation of 1H- vs. 2H-pyrazole isomers can occur. Solutions:
    • Use directing groups (e.g., methyl at N1) to control substitution patterns .
    • Adjust reaction temperature (lower temps favor kinetic products) .
  • Byproduct formation : Thiophene ring oxidation may occur under harsh conditions. Mitigation:
    • Replace potassium permanganate with milder oxidizing agents (e.g., MnO₂) .
    • Conduct reactions under inert atmospheres to prevent decomposition .

Q. How does the substitution pattern influence biological activity compared to structural analogs?

  • Thiophene vs. phenyl : Thiophene’s electron-rich structure enhances π-π stacking with biological targets, improving binding affinity compared to phenyl analogs .
  • Ethyl group : Increases lipophilicity, enhancing membrane permeability. Analog studies show a 2-fold increase in cellular uptake compared to methyl-substituted derivatives .
  • Amine position : The 5-amine group is critical for hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
    Data contradiction : While some studies report enhanced antimicrobial activity with thiophene , others note reduced efficacy due to steric hindrance from the ethyl group .

Q. What computational methods are used to predict the reactivity and binding modes of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene sulfur atom shows high nucleophilicity (HOMO = −5.2 eV) .
  • Molecular docking : Simulates interactions with targets like COX-2 or β-lactamases. The ethyl group occupies hydrophobic pockets, while the amine forms hydrogen bonds with catalytic residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, revealing critical binding residues .

Experimental Design & Data Analysis

Q. How can researchers resolve contradictions in reported biological activities of pyrazol-5-amine derivatives?

  • Standardize assays : Discrepancies often arise from varying assay conditions (e.g., bacterial strain differences in antimicrobial tests). Use CLSI guidelines for consistency .
  • SAR studies : Systematically modify substituents (e.g., replace ethyl with propyl) to isolate structure-activity relationships .
  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for solvent effects (e.g., DMSO vs. aqueous buffers) .

Q. What strategies are recommended for purifying this compound from reaction mixtures?

  • Column chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) to separate polar byproducts .
  • Recrystallization : Optimal solvents include ethanol-water mixtures (70:30), yielding crystals with >95% purity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related isomers .

Safety & Handling

Q. What safety precautions are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
  • Spill management : Absorb with vermiculite and neutralize with 10% acetic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.